molecular formula C6H9BrN2O2S B156070 Ethyl 2-aminothiazole-4-carboxylate hydrobromide CAS No. 127942-30-7

Ethyl 2-aminothiazole-4-carboxylate hydrobromide

Cat. No. B156070
M. Wt: 253.12 g/mol
InChI Key: KQLKNNNNKWTAMQ-UHFFFAOYSA-N
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Description

Synthesis and Antitumor Activity of Ethyl 2-Substituted-aminothiazole-4-carboxylate Analogs

The synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs has been explored, revealing potential anticancer properties. One analog, in particular, demonstrated significant activity against the RPMI-8226 leukemia cell line, suggesting the promise of these compounds in antitumor applications .

A New Facile Synthesis of 2-Aminothiazole-5-Carboxylates

A novel method for synthesizing 2-aminothiazole-5-carboxylates has been developed, involving the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to create a unique intermediate that is cyclized with thioureas to yield the desired product .

Tandem Photoarylation-Photoisomerization of Halothiazoles

The photochemical behavior of ethyl 2-iodothiazole-5-carboxylate has been studied, leading to the formation of ethyl 3-phenylisothiazole-4-carboxylate and similar compounds. These products exhibit photophysical properties and act as singlet-oxygen sensitizers, which could have implications in photo-oxidation processes .

A Strecker Approach to 2-Substituted Ethyl 5-Aminothiazole-4-Carboxylates

A general approach to synthesizing 2-substituted ethyl 5-aminothiazole-4-carboxylates has been reported. This involves a multi-step process starting with the addition of thioamides to ethyl glyoxylate, followed by treatment with acetyl chloride and exposure to sodium cyanide, yielding the target heterocycles .

Synthesis of Ethyl 2-(3-Cyano-4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate

An optimized synthetic method for a key intermediate in the synthesis of febuxostat, ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, has been developed. This process involves a one-pot reaction followed by a series of transformations, culminating in the desired compound, which is suitable for industrial preparation .

Molecular Structure Analysis

The molecular structures of various thiazole derivatives have been elucidated, including ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and a 1:1 adduct of 6-methylimidazo[2,1-b]thiazole-2-amino-1,3-thiazole. These structures are characterized by hydrogen bonding and confirm the potential for diverse interactions in these compounds .

Physical and Chemical Properties Analysis

The crystal structure of ethyl 2-aminoxazole-5-carboxylate has been determined, revealing planar sheets connected by hydrogen bonding. The interactions between these sheets are primarily dipole-dipole interactions, which could influence the compound's physical properties and reactivity .

Scientific Research Applications

Antitumor Activity

Ethyl 2-aminothiazole-4-carboxylate hydrobromide has shown potential in antitumor activity. In a study, various analogs of this compound were synthesized and tested for in vitro antitumor activity against human tumor cell lines. One of the compounds, Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate, exhibited significant activity against the RPMI-8226 leukemia cell line and a broad spectrum of activity against other tumor cell lines (El-Subbagh et al., 1999).

Antimicrobial and Antibacterial Properties

Ethyl 2-aminothiazole-4-carboxylate hydrobromide derivatives have been investigated for their antimicrobial activities. A study reported the synthesis of modified derivatives, which were tested against various bacterial and fungal strains. This research highlighted the potential of these compounds in antimicrobial applications (Desai et al., 2019).

Synthesis and Structural Studies

The compound has been a focus in synthesis and structural studies. For example, a study described a general approach to synthesize 2-substituted ethyl 5-aminothiazole-4-carboxylates, providing valuable insights into the structure and synthesis methods of this class of compounds (Cheng et al., 2016).

Development of Fluorescent Probes

Ethyl 2-aminothiazole-4-carboxylate hydrobromide derivatives have been used in the development of fluorescent probes for the detection of biomolecules. A study synthesized a ratiometric fluorescent probe for the selective detection of cysteine and homocysteine, indicating its potential in analytical chemistry and diagnostics (Na et al., 2016).

Anti-inflammatory and Analgesic Applications

Research has also explored the anti-inflammatory and analgesic potential of ethyl 2-aminothiazole-4-carboxylate hydrobromide derivatives. One study synthesized various derivatives and evaluated them for anti-inflammatory, analgesic, and antipyretic activities (Abignente et al., 1983).

Safety And Hazards

Ethyl 2-aminothiazole-4-carboxylate hydrobromide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

ethyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.BrH/c1-2-10-5(9)4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLKNNNNKWTAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-aminothiazole-4-carboxylate hydrobromide

Synthesis routes and methods I

Procedure details

To a stirring suspension of thiourea (6.0 g, 78.8 mmol) in ethanol (80 mL) was added ethyl bromopyruvate (15.4 g, 78.8 mmol). The resulting solution was heated at 45° C. for 23 h. The solution was cooled at 0° C. for 24 h, and the crystals were collected by filtration and washed with cold ethanol to provide the title compound (15.8 g, 79%). 1H NMR (400 MHz, CD3OD) δ 7.70 (s, 1H), 4.41 (q, 2H), 1.38 (t, 3H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Yield
79%

Synthesis routes and methods II

Procedure details

To a stirred suspension of thiourea (24.26 g, 0.319 mol) in 200 proof EtOH (350 mL) at RT, under N2, ethyl bromopyruvate (62.16 g, 0.319 mol) was added dropwise. Upon completion the yellow solution was heated to 45° C. for 15 h, then placed in a fridge overnight. The precipitate was filtered off and washed with cold EtOH (3×100 mL) to yield the title compound as a pale yellow amorphous solid. MS m/z: 173.1 (M+H), 195.1 (M+Na). Calc'd. for C6H9BrN2O2S-253.12.
Quantity
24.26 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
62.16 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of ethyl 3-bromo-2-oxopropanoate (100 g), thiourea (39 g) and ethanol (500 ml) was refluxed for 2 hours. The reaction mixture was concentrated in vacuo. The crystalline residue was collected and washed with ethyl acetate to give ethyl 2-amino-1,3-thiazole-4-carboxylate hydrobromide (116 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-aminothiazole-4-carboxylate hydrobromide
Reactant of Route 2
Ethyl 2-aminothiazole-4-carboxylate hydrobromide
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Ethyl 2-aminothiazole-4-carboxylate hydrobromide
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Ethyl 2-aminothiazole-4-carboxylate hydrobromide
Reactant of Route 5
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Ethyl 2-aminothiazole-4-carboxylate hydrobromide
Reactant of Route 6
Ethyl 2-aminothiazole-4-carboxylate hydrobromide

Citations

For This Compound
1
Citations
AT Ung, SG Pyne - Tetrahedron: Asymmetry, 1998 - Elsevier
… was washed with acetone and filtered to give a dark yellow solid which was further purified by crystallisation from ethanol to give ethyl 2-aminothiazole-4-carboxylate hydrobromide salt …
Number of citations: 28 www.sciencedirect.com

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